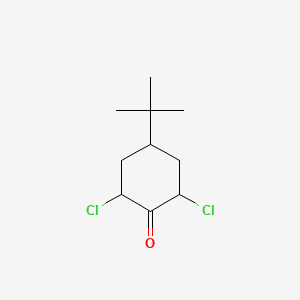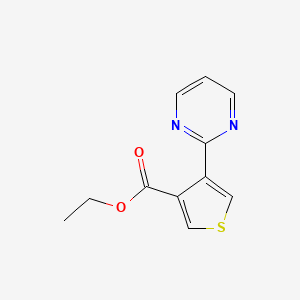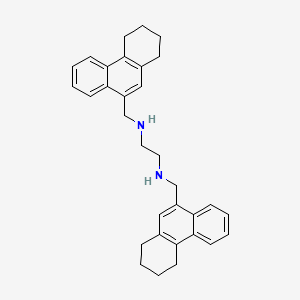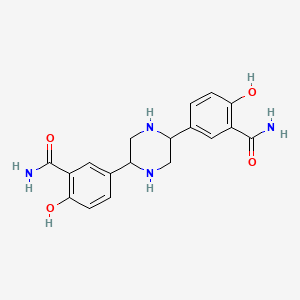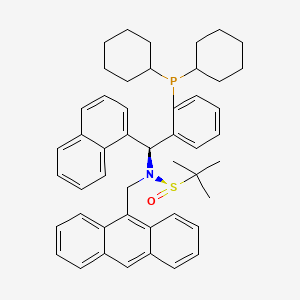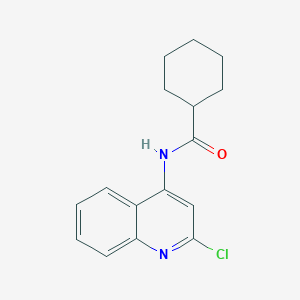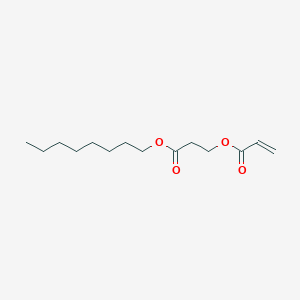
3-(Octyloxy)-3-oxopropyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octyloxy)-3-oxopropyl acrylate: is an organic compound that belongs to the family of acrylate esters It is characterized by the presence of an acrylate group attached to a propyl chain, which is further substituted with an octyloxy group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octyloxy)-3-oxopropyl acrylate typically involves the esterification of acrylic acid with 3-(octyloxy)-3-oxopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, followed by purification through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a coiled reactor where a stream of acryloyl chloride solution is mixed with a stream of 3-(octyloxy)-3-oxopropanol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Polymerization: 3-(Octyloxy)-3-oxopropyl acrylate can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and other applications.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate hydrolysis.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild heating.
Major Products:
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Acrylic acid and 3-(octyloxy)-3-oxopropanol.
Substitution: Substituted acrylates with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Octyloxy)-3-oxopropyl acrylate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties such as flexibility, toughness, and chemical resistance.
Materials Science: Employed in the development of advanced materials for coatings, adhesives, and sealants due to its ability to form cross-linked networks.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility and ability to form hydrogels.
Wirkmechanismus
The mechanism of action of 3-(Octyloxy)-3-oxopropyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties. The octyloxy group provides hydrophobic characteristics, while the ketone group can participate in further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Octyl acrylate: Similar in structure but lacks the ketone group, resulting in different chemical reactivity and properties.
3-Hydroxypropyl acrylate: Contains a hydroxyl group instead of an octyloxy group, leading to different hydrophilicity and reactivity.
2-Hydroxyethyl acrylate: Another similar compound with a hydroxyl group, commonly used in the synthesis of hydrogels and biomedical materials.
Uniqueness: 3-(Octyloxy)-3-oxopropyl acrylate is unique due to the presence of both an octyloxy group and a ketone group, which impart distinct hydrophobic and reactive properties. This combination makes it suitable for specific applications in polymer chemistry and materials science where tailored properties are required.
Eigenschaften
Molekularformel |
C14H24O4 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
octyl 3-prop-2-enoyloxypropanoate |
InChI |
InChI=1S/C14H24O4/c1-3-5-6-7-8-9-11-17-14(16)10-12-18-13(15)4-2/h4H,2-3,5-12H2,1H3 |
InChI-Schlüssel |
MBZFNRXITUGWEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
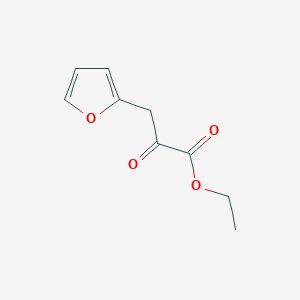
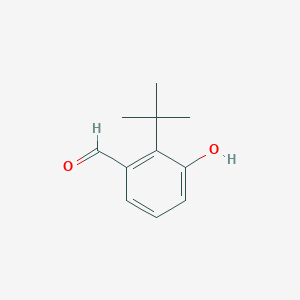
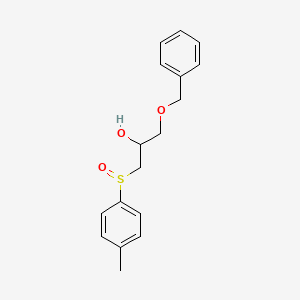
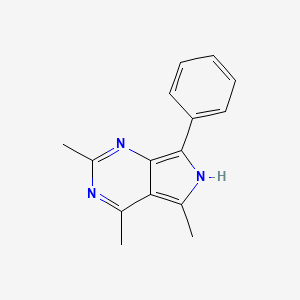
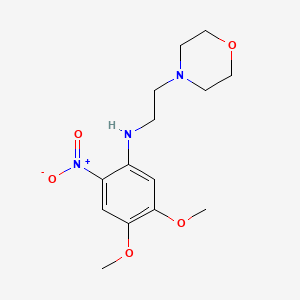
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
